molecular formula C3H3NaO3 B127478 Sodium pyruvate CAS No. 113-24-6

Sodium pyruvate

Cat. No. B127478
CAS RN: 113-24-6
M. Wt: 110.04 g/mol
InChI Key: DAEPDZWVDSPTHF-UHFFFAOYSA-M
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Description

Sodium pyruvate, a sodium salt of pyruvic acid, is a key intermediate in cellular metabolic pathways. It is the end-product of glycolysis and a substrate for the tricarboxylic acid (TCA) cycle, playing a pivotal role in energy synthesis within the mitochondria . Sodium pyruvate also exhibits antioxidant properties, as it can react with reactive oxygen species (ROS) like hydrogen peroxide (H2O2), suggesting a defensive role against oxidative stress .

Synthesis Analysis

The synthesis of sodium pyruvate can be achieved through various chemical reactions. One method involves the condensation of sodium pyruvate with thiosemicarbazide hydrochloride in an aqueous medium to form sodium pyruvate thiosemicarbazone (SPTSC), which can further coordinate with divalent metal ions . This synthesis process is crucial for the preparation of metal complexes that have different applications in research and industry.

Molecular Structure Analysis

Sodium pyruvate's molecular structure is characterized by the presence of a carboxylate group and a ketone functional group. The Schiff base sodium pyruvate thiosemicarbazone (SPTSC) and its metal complexes exhibit an octahedral geometry, as determined through physicochemical and spectroscopic methods . The molecular structure of sodium pyruvate is essential for its function as a metabolite and its ability to interact with other molecules and ions.

Chemical Reactions Analysis

Sodium pyruvate participates in several chemical reactions within the body. It is a metabolic precursor for many biosynthetic pathways, including those for fatty acids, terpenoids, and branched-chain amino acids . In the context of cellular metabolism, sodium pyruvate is transported into the mitochondria, where it is modified for use in the TCA cycle, contributing to ATP production .

Physical and Chemical Properties Analysis

Sodium pyruvate's physical and chemical properties include its role as an energy substrate with inotropic effects, which are beneficial for heart function, and its antioxidant properties that contribute to its cytoprotective effects . It has been shown to have therapeutic potential in conditions such as ischemia/reperfusion injury, hemorrhagic shock, and as a superior buffer for the correction of intracellular acidosis . The stability of sodium pyruvate in aqueous solutions is a limitation for its clinical applications, necessitating the development of stable preparations .

Relevant Case Studies

In a rodent model of profound hemorrhagic shock, sodium pyruvate demonstrated superior effects as a resuscitation solution compared to sodium chloride, with a significantly higher survivorship post-resuscitation . Another study found that nebulizing sodium pyruvate significantly improved outcomes during influenza A virus infection in mice, decreasing viral titer and pro-inflammatory cytokines . Additionally, sodium pyruvate has been shown to reduce immune signaling and inflammation during influenza A virus infection in macrophages .

Scientific Research Applications

Biocompatible Photoinduced CuAAC

Sodium pyruvate, a natural cellular metabolism intermediate, is utilized in biochemical applications like buffer solutions and media. Remarkably, it acts as a reducing agent in biocompatible aqueous photoinduced azide-alkyne cycloaddition reactions, facilitating biomolecular conjugations under UV light irradiation. This method is oxygen-tolerant and offers a convenient alternative for biomolecular studies (Jeong et al., 2021).

Waste Recovery in Chemical Industries

In the fine chemical, food, and pharmaceutical industries, sodium pyruvate serves as a crucial intermediate. A study highlighted a pervaporation-crystallization process for recovering ethanol and sodium pyruvate from waste centrifugal mother liquid, improving process economy and suggesting potential for industrial applications (Zeng et al., 2021).

Allergic Rhinitis Treatment

Sodium pyruvate nasal spray has shown promise in treating allergic rhinitis. Its anti-oxidation and anti-inflammatory effects make it a potential novel therapy, significantly reducing rhinoconjunctivitis symptoms and rescue medication use in patients (Li et al., 2017).

Plastidial Sodium-Dependent Pyruvate Transporter

Identified as a sodium-dependent pyruvate transporter in plastids, BASS2 protein facilitates pyruvate uptake into organelles like chloroplasts, impacting plastid-localized biosynthetic pathways. This discovery highlights the importance of sodium-coupled pyruvate import in plant metabolism (Furumoto et al., 2011).

Macrophage Response in Viral Infections

Sodium pyruvate can influence macrophage responses during influenza A virus infection. Its addition alters cellular metabolism, affecting immune signaling and diminishing mitochondrial reactive oxygen species production, without inhibiting virus replication (Abusalamah et al., 2020).

Hyperpolarization in Metabolic Imaging

Sodium pyruvate has been used in enhancing the hyperpolarization level in PHIP-SAH-produced C13-pyruvate for in vivo metabolic studies, offering a cost-effective and easy-to-handle method for metabolic imaging applications (Cavallari et al., 2018).

Correction of Intracellular Acidosis

Sodium pyruvate demonstrates efficiency in correcting intracellular acidosis, offering multiple cytoprotection benefits for vital organs and potential as a buffer component in dialysis solutions. Its metabolic and therapeutic implications are significant in various clinical settings (Zhou, 2005).

Resuscitation Solution in Hemorrhagic Shock

Sodium pyruvate, due to its inotropic and antioxidant properties, has been found to be a superior resuscitation solution compared to sodium chloride in models of profound hemorrhagic shock, improving survivorship significantly (Slovin et al., 2001).

Therapeutic Potential in Various Conditions

Sodium pyruvate shows therapeutic potential in treating conditions like ischemia/reperfusion injury or hemorrhagic shock. Its role as a metabolic substrate and ROS scavenger offers protective benefits in various animal models, demonstrating its potential for clinical application (Fink, 2010).

Safety And Hazards

Sodium pyruvate may be harmful in contact with skin, may cause irritation of the respiratory tract, may be harmful if inhaled, and may be harmful if swallowed .

Future Directions

Sodium pyruvate has been suggested as a promising treatment option that is safe, effective, and unlikely to elicit antiviral resistance . A potential improvement over current use of sodium pyruvate in embryo culture media entails the use of esterified forms of pyruvate, such as ethyl- or methyl-pyruvate .

properties

IUPAC Name

sodium;2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEPDZWVDSPTHF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040614
Record name Sodium pyruvate
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Molecular Weight

110.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Liquid, White to pale yellow powder; [Alfa Aesar MSDS]
Record name Propanoic acid, 2-oxo-, sodium salt (1:1)
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Record name Sodium pyruvate
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Product Name

Sodium pyruvate

CAS RN

113-24-6
Record name Sodium pyruvate
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Record name Propanoic acid, 2-oxo-, sodium salt (1:1)
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Record name Sodium pyruvate
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Record name Sodium pyruvate
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Record name SODIUM PYRUVATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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